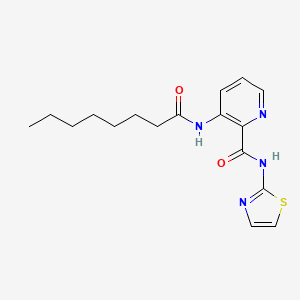
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is a complex organic compound that features an aziridine ring, a pentafluorophenyl group, and a phenylethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the aziridine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Addition of the Pentafluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a pentafluorophenyl halide reacts with the aziridine.
Attachment of the Phenylethenyl Group: This can be achieved through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
化学反応の分析
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine can undergo various types of reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine would depend on its specific application. Generally, aziridines can act as electrophiles due to the strain in the three-membered ring, making them reactive towards nucleophiles. The sulfonyl and pentafluorophenyl groups may influence the compound’s reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
Aziridine: The simplest aziridine, without any substituents.
N-Tosylaziridine: Aziridine with a tosyl (p-toluenesulfonyl) group.
Pentafluorophenyl Aziridine: Aziridine with a pentafluorophenyl group.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is unique due to the combination of its substituents, which can impart specific reactivity and properties not found in simpler aziridines. The presence of the pentafluorophenyl group, in particular, can enhance the compound’s stability and reactivity in certain reactions.
特性
CAS番号 |
861437-17-4 |
|---|---|
分子式 |
C23H16F5NO2S |
分子量 |
465.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-2-(2,3,4,5,6-pentafluorophenyl)-3-(2-phenylethenyl)aziridine |
InChI |
InChI=1S/C23H16F5NO2S/c1-13-7-10-15(11-8-13)32(30,31)29-16(12-9-14-5-3-2-4-6-14)23(29)17-18(24)20(26)22(28)21(27)19(17)25/h2-12,16,23H,1H3 |
InChIキー |
ZZQBGHBBEPBJFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)




![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)


![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
